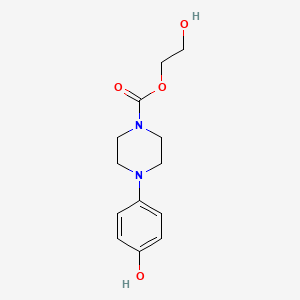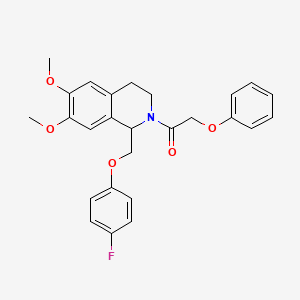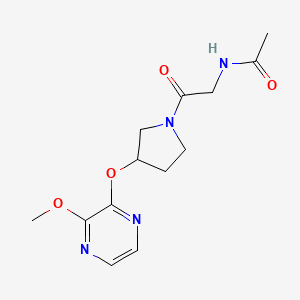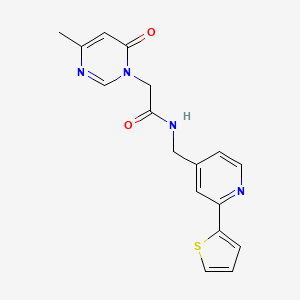![molecular formula C19H15N7O3 B2982433 3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 890953-46-5](/img/structure/B2982433.png)
3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a useful research compound. Its molecular formula is C19H15N7O3 and its molecular weight is 389.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Pyrazole derivatives, including similar compounds to "3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide", have been synthesized and characterized through various chemical analyses. For instance, Titi et al. (2020) reported the synthesis and X-Ray crystal study of pyrazole derivatives, identifying their structure and confirming the origin of biological activity against breast cancer and microbes through theoretical physical and chemical properties calculations (Titi et al., 2020). Such studies provide a foundation for understanding the structural basis of the biological activities of pyrazole derivatives.
Anticancer Activity
The anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives have been a significant focus. For example, El-Naem et al. (2003) synthesized compounds with anticancer activity by testing them against 60 types of human cancer cell lines, where certain derivatives showed potent activity (El-Naem et al., 2003). This research highlights the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment.
Antimicrobial Activity
Additionally, compounds structurally related to "this compound" have been evaluated for their antimicrobial efficacy. Bondock et al. (2008) investigated the antimicrobial activity of new heterocycles incorporating an antipyrine moiety, demonstrating significant antimicrobial effects (Bondock et al., 2008). Such studies suggest the utility of these compounds in combating microbial infections.
Antitumor and Antiviral Activities
Moreover, the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine ribonucleosides have shown promising results in antitumor and antiviral activities. Petrie et al. (1985) prepared and tested several 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, finding significant activity against measles in vitro and moderate antitumor activity against L1210 and P388 leukemia (Petrie et al., 1985).
Mécanisme D'action
Target of action
Compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression .
Mode of action
These compounds might bind to the ATP-binding pocket of CDKs, preventing ATP from binding and thus inhibiting the kinase activity of CDKs . This could lead to cell cycle arrest and apoptosis in cancer cells .
Biochemical pathways
The primary pathway affected would be the cell cycle, particularly the transition from G1 phase to S phase, which is regulated by CDKs .
Result of action
Inhibition of CDKs could lead to cell cycle arrest and induction of apoptosis, potentially leading to the death of cancer cells .
Propriétés
IUPAC Name |
N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O3/c1-12-4-2-6-14(8-12)25-18-16(10-22-25)17(20-11-21-18)23-24-19(27)13-5-3-7-15(9-13)26(28)29/h2-11H,1H3,(H,24,27)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDKISGZALVEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one](/img/no-structure.png)
![4-[[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2982352.png)




![3-Chloro-4-(3-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2982359.png)
![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2982360.png)





![N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide](/img/structure/B2982372.png)
